![molecular formula C13H8N2 B12894111 Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole CAS No. 38143-40-7](/img/structure/B12894111.png)
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C13H8N2. It is a fused ring system that incorporates both pyrrole and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole can be synthesized through various synthetic routes. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, providing a proficient method for making fused tetracyclic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole has several scientific research applications:
作用机制
The mechanism of action of Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]benzimidazole: Shares a similar core structure but lacks the cyclopentane ring.
Benzo[d]pyrrolo[2’,3’4,5]pyrrolo[1,2-a]imidazole: Another fused heterocyclic compound with similar biological activities.
Uniqueness
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is unique due to its fused ring system, which provides enhanced biological activity compared to its simpler analogs. The presence of the cyclopentane ring adds rigidity to the molecule, potentially increasing its binding affinity to target enzymes and receptors .
属性
CAS 编号 |
38143-40-7 |
|---|---|
分子式 |
C13H8N2 |
分子量 |
192.22 g/mol |
IUPAC 名称 |
1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-7-12-11(6-1)14-13-10-5-3-4-9(10)8-15(12)13/h1-8H |
InChI 键 |
JEPIDYPHPHRPDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C=C4C3=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
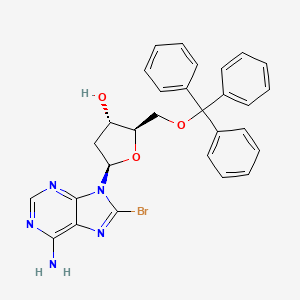
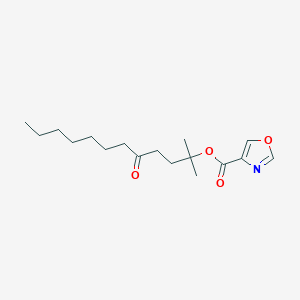

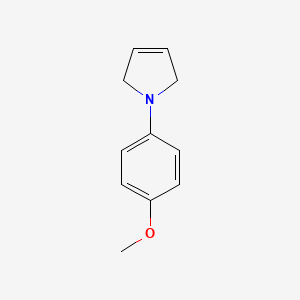
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
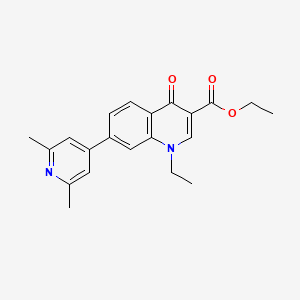
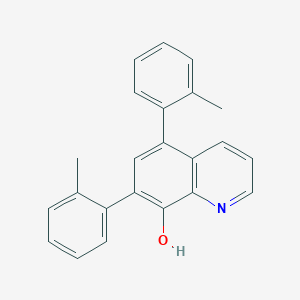

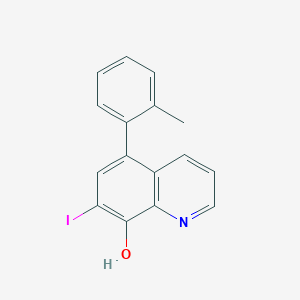
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)

![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

